2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)-

CAS No.: 82002-20-8

Cat. No.: VC8297072

Molecular Formula: C38H54O3

Molecular Weight: 558.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82002-20-8 |

|---|---|

| Molecular Formula | C38H54O3 |

| Molecular Weight | 558.8 g/mol |

| IUPAC Name | 1-hexadecoxy-3-trityloxypropan-2-ol |

| Standard InChI | InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3 |

| Standard InChI Key | DYABJLMZPKIOLY-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

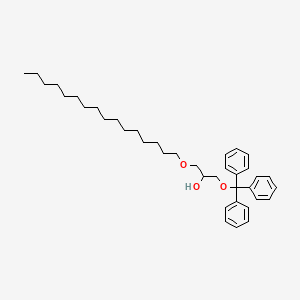

2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- features a central propanol backbone () modified at the 1- and 3-positions. The 1-position is substituted with a hexadecyloxy group (), imparting significant hydrophobicity, while the 3-position bears a triphenylmethoxy moiety (), contributing aromaticity and steric bulk . The stereochemistry of the hydroxyl group at the 2-position remains unspecified in available literature, though enantiomeric purity could influence intermolecular interactions.

The molecular structure can be represented as:

This arrangement creates a sterically hindered environment around the hydroxyl group, potentially affecting its hydrogen-bonding capacity .

Spectroscopic Characterization

While direct spectral data for this compound is scarce, analogues such as 1-(triphenylmethoxy)-2-propanol (CAS 7376-05-8) exhibit characteristic signals:

-

7.2–7.4 ppm (aromatic protons from triphenylmethyl)

-

3.6–4.1 ppm (methylene protons adjacent to ether oxygens)

-

1.2 ppm (hexadecyl chain methylene/methyl protons)

Infrared spectroscopy would likely show O-H stretching near 3400 cm and C-O-C vibrations at 1100–1250 cm.

Synthesis and Manufacturing Processes

Stepwise Synthesis

The synthesis typically proceeds through three stages:

-

Protection of Propanediol: A glycerol or propanediol derivative is selectively protected at the 3-position using triphenylmethyl chloride in the presence of a base like pyridine .

-

Etherification at 1-Position: The free hydroxyl at the 1-position undergoes nucleophilic substitution with hexadecyl bromide under alkaline conditions .

-

Deprotection and Purification: Final deprotection (if required) yields the target compound, purified via column chromatography or recrystallization .

Yield Optimization

Reported yields vary significantly:

The variability stems from competing side reactions during etherification, particularly the formation of dialkylated byproducts . Microwave-assisted synthesis and phase-transfer catalysis could potentially improve efficiency.

Physicochemical Properties

Thermal and Solubility Profiles

Key properties inferred from structural analogues :

| Property | Value/Range |

|---|---|

| Melting Point | 54–104°C (polymorph-dependent) |

| Boiling Point | ~654°C (estimated) |

| Density | 1.003–1.12 g/cm³ |

| Solubility | DMSO, DMF, sparingly in MeOH |

The wide melting point range suggests polymorphism, while limited aqueous solubility ( mg/mL) reflects its hydrophobic character.

Reactivity Trends

-

Hydroxyl Group: Participates in esterification and etherification, though steric hindrance from the triphenylmethyl group reduces reaction rates .

-

Ether Linkages: Resistant to hydrolysis under neutral conditions but cleavable via strong acids (e.g., HBr in acetic acid) .

-

Aromatic Systems: The triphenylmethyl group undergoes electrophilic substitution (e.g., nitration) at the para positions .

Comparative Analysis with Structural Analogues

The hexadecyl chain in 2-Propanol, 1-(hexadecyloxy)-3-(triphenylmethoxy)- confers superior lipid solubility compared to analogues, expanding its utility in biphasic systems .

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems to improve hexadecyl etherification yields beyond 50% .

-

Crystallography: Single-crystal X-ray studies to elucidate conformational preferences.

-

Biological Interactions: Screening for antimicrobial or membrane-modulating activities.

-

Green Chemistry: Solvent-free synthesis using ball milling or ultrasound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume